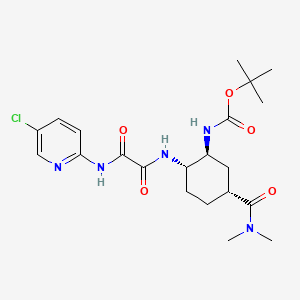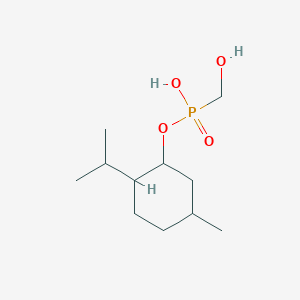
2-Isopropyl-5-methylcyclohexyl hydrogen (hydroxymethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-5-methylcyclohexyl hydrogen (hydroxymethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylcyclohexyl hydrogen (hydroxymethyl)phosphonate typically involves the reaction of 2-Isopropyl-5-methylcyclohexanol with a phosphonic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Isopropyl-5-methylcyclohexyl hydrogen (hydroxymethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Substitution: Formation of various substituted phosphonates.
科学的研究の応用
2-Isopropyl-5-methylcyclohexyl hydrogen (hydroxymethyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of flame retardants, plasticizers, and corrosion inhibitors.
作用機序
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl hydrogen (hydroxymethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Phosphonates: Compounds containing C−PO(OR)2 groups, such as glyphosate and ethephon.
Phosphonic Acids: Compounds like phosphorous acid and its derivatives.
Uniqueness
2-Isopropyl-5-methylcyclohexyl hydrogen (hydroxymethyl)phosphonate is unique due to its specific structural features, including the cyclohexane ring and the hydroxymethyl group. These features confer distinct chemical reactivity and biological activity compared to other phosphonates and phosphonic acids .
特性
分子式 |
C11H23O4P |
|---|---|
分子量 |
250.27 g/mol |
IUPAC名 |
hydroxymethyl-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphinic acid |
InChI |
InChI=1S/C11H23O4P/c1-8(2)10-5-4-9(3)6-11(10)15-16(13,14)7-12/h8-12H,4-7H2,1-3H3,(H,13,14) |
InChIキー |
HGHPDCPNIDPMEV-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(C1)OP(=O)(CO)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)
![2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)

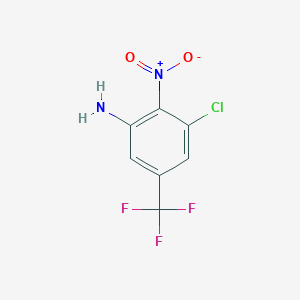
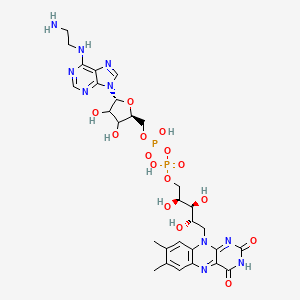
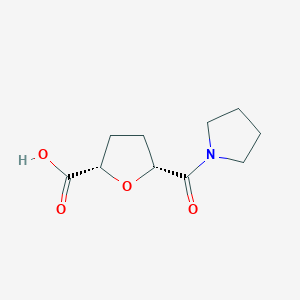
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)

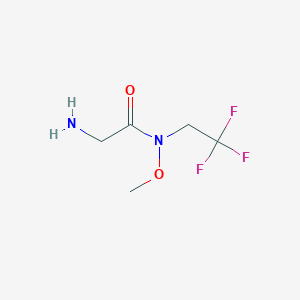


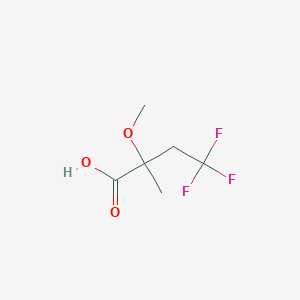
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
